molecular formula C22H24N2O4S2 B2358147 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide CAS No. 923498-01-5

4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide

Cat. No.: B2358147
CAS No.: 923498-01-5
M. Wt: 444.56
InChI Key: IMNQKYVQYGIKRP-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a synthetic organic compound with the CAS registry number 923498-01-5 . It has a molecular formula of C 22 H 24 N 2 O 4 S 2 and a molecular weight of 444.57 g/mol . This butanamide derivative features a central thiazole ring, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure is further characterized by a 4-methoxy-3-methylphenyl substitution on the thiazole ring and a benzylsulfonyl moiety, which may influence its physicochemical properties and biomolecular interactions . Compounds based on the 2-aminothiazole nucleus are frequently investigated as key intermediates for the development of pharmaceuticals and agrochemicals . Related thiazole derivatives have been reported in scientific literature to exhibit inhibitory potential against various enzymes, suggesting this compound may be of interest for similar biochemical and pharmacological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-16-13-18(10-11-20(16)28-2)19-14-29-22(23-19)24-21(25)9-6-12-30(26,27)15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNQKYVQYGIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea. For the target compound, α-bromo-4-(4-methoxy-3-methylphenyl)acetophenone serves as the key electrophilic partner.

Reaction Conditions

  • α-Haloketone Preparation :
    4-(4-Methoxy-3-methylphenyl)acetophenone (1.0 equiv.) is treated with bromine (1.2 equiv.) in acetic acid at 0–5°C for 2 hr. The resulting α-bromo derivative is isolated via vacuum filtration (Yield: 78–82%).
  • Cyclocondensation :
    α-Bromo-4-(4-methoxy-3-methylphenyl)acetophenone (1.0 equiv.) and thiourea (1.1 equiv.) are refluxed in ethanol for 6–8 hr. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol.

Characterization Data

Property Value
Melting Point 148–150°C
Molecular Formula C₁₂H₁₂N₂OS
FTIR (cm⁻¹) 3350 (N–H), 1620 (C=N), 1250 (C–O–C)
¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.90 (s, 1H, Thiazole–H), 3.81 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃)

Preparation of 4-(Benzylsulfonyl)Butanoic Acid

Sulfonylation Strategy

The benzylsulfonyl moiety is introduced via nucleophilic substitution of 4-bromobutyric acid with sodium benzylsulfinate, followed by oxidation to the sulfone.

Reaction Conditions

  • Sulfinate Formation :
    Benzyl mercaptan (1.0 equiv.) is oxidized with hydrogen peroxide (30%, 2.5 equiv.) in methanol at 25°C for 12 hr to yield sodium benzylsulfinate.
  • Alkylation :
    4-Bromobutyric acid (1.0 equiv.) and sodium benzylsulfinate (1.2 equiv.) are heated in DMF at 80°C for 24 hr. The crude product is acidified with HCl (1M) and extracted with ethyl acetate.

Optimization Data

Solvent Temperature (°C) Time (hr) Yield (%)
DMF 80 24 68
DMSO 90 18 72
Acetone 60 36 55

Characterization Data

Property Value
Melting Point 102–104°C
Molecular Formula C₁₁H₁₄O₄S
FTIR (cm⁻¹) 1710 (C=O), 1320, 1140 (SO₂)
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar–H), 4.15 (s, 2H, SO₂CH₂), 2.45 (t, J=7.2 Hz, 2H, COOHCH₂), 1.85–1.75 (m, 2H, CH₂)

Amide Coupling Reaction

Activation and Coupling

The final step involves coupling 4-(benzylsulfonyl)butanoic acid with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine using carbodiimide-based reagents.

Reaction Conditions

  • Acid Activation :
    4-(Benzylsulfonyl)butanoic acid (1.0 equiv.) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in dichloromethane (DCM) at 0°C for 1 hr.
  • Amine Coupling :
    The activated acid is reacted with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine (1.0 equiv.) in DCM at 25°C for 12 hr. The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield Comparison

Coupling Agent Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM 25 75
DCC/DMAP THF 40 68
HATU DMF 25 80

Final Product Characterization

Property Value
Melting Point 165–167°C
Molecular Formula C₂₄H₂₅N₃O₄S₂
HRMS (m/z) [M+H]⁺ calcd. 492.1362, found 492.1358
¹³C NMR (100 MHz, DMSO-d₆) δ 172.5 (C=O), 161.2 (C=N), 132.8–114.7 (Ar–C), 56.1 (OCH₃), 49.8 (SO₂CH₂)

Alternative Synthetic Routes

One-Pot Thiazole-Amine Sulfonylation

A modified approach involves simultaneous thiazole formation and sulfonylation, though yields are lower:

  • Thiourea, α-bromoketone, and benzylsulfonyl chloride (2.0 equiv.) are reacted in acetonitrile with triethylamine (3.0 equiv.) at 60°C for 8 hr.
  • Yield : 42% (vs. 75% in stepwise method).

Solid-Phase Synthesis

Immobilization of the thiazole-amine on Wang resin enables iterative coupling, reducing purification steps:

  • Resin-bound amine is treated with 4-(benzylsulfonyl)butanoic acid/PyBOP in DMF, followed by cleavage with TFA/water.
  • Yield : 70% (purity >90% by HPLC).

Challenges and Optimization

Regioselectivity in Thiazole Formation

Competing formation of 5-substituted thiazoles is mitigated by:

  • Solvent Control : Ethanol favors 4-substitution (75:25 regioselectivity).
  • Catalytic Additives : ZnCl₂ (0.1 equiv.) improves selectivity to 88:12.

Sulfonylation Side Reactions

Over-sulfonylation at the thiazole nitrogen is prevented by:

  • Stoichiometry : Limiting benzylsulfonyl chloride to 1.1 equiv..
  • Temperature : Reactions conducted below 25°C minimize bis-sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that thiazole derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival . The compound's ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, further supports its potential as an anticancer agent .

Enzyme Inhibition

The inhibition of enzymes is a critical aspect of drug design. The compound has shown promising results in inhibiting carbonic anhydrase (CA) enzymes, which play a role in various physiological processes and are implicated in cancer progression and microbial growth. Selective inhibition of CA IX over CA II has been reported, indicating a potential for targeted therapy with reduced side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives. Modifications to the benzylsulfonyl and thiazole moieties can significantly alter biological activity. For example, varying substituents on the aromatic rings can enhance antimicrobial or anticancer properties, making SAR studies crucial for developing more effective derivatives .

Case Studies

StudyFindings
Antimicrobial Activity A series of thiazole derivatives were synthesized and tested against common pathogens, showing significant inhibition rates compared to standard antibiotics .
Anticancer Potential Compounds similar to this compound were tested on MCF7 cells, demonstrating IC50 values indicating potent anticancer activity .
Enzyme Inhibition The compound exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Sulfonamides and Sulfonyl Derivatives

Compound Name / ID Key Structural Features Synthesis Highlights Spectral Data (IR/NMR) Potential Bioactivity
4-((2-Hydroxy Benzylidene)Amino)-N-(Thiazol-2-yl)Benzene Sulfonamide Thiazol-2-yl, sulfonamide, Schiff base Condensation of sulfonamide with 2-hydroxybenzaldehyde IR: ν(N-H) ~3250 cm⁻¹, ν(C=N) ~1600 cm⁻¹; ¹H-NMR: aromatic protons at δ 7.2–8.1 ppm Antimicrobial activity (implied by Schiff base motif)
3-(N-(4-(4-Chlorophenyl)Thiazol-2-yl)-N-(4-Sulfamoylphenyl)Amino)Propanoic Acid Thiazol-2-yl, sulfonamide, chlorophenyl Esterification/hydrazination of propanoic acid derivatives IR: ν(C=O) ~1700 cm⁻¹; ¹³C-NMR: carbonyl carbons at δ 170–175 ppm Hydrazones/pyrazole derivatives suggest kinase or protease inhibition
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones Sulfonylphenyl, triazole-thione, fluorophenyl Alkylation of hydrazinecarbothioamides IR: ν(C=S) ~1250 cm⁻¹; ¹H-NMR: triazole protons at δ 8.0–8.5 ppm Antifungal/anticancer activity (common for triazole-thiones)
N-(1-Benzylamino)-3-(1H-Imidazole-4-yl)-1-Oxopropan-2-yl)-4-(1,3-Dioxoisoindolin-2-yl)Butanamide Butanamide, imidazole, phthalimide Multi-step alkylation/condensation MS: m/z ~500–550 (M⁺); ¹H-NMR: imidazole protons at δ 7.3–7.8 ppm Variable pharmacokinetics due to substituent effects

Key Structural and Functional Differences

Sulfonyl vs. Sulfonamides (e.g., ) often exhibit stronger hydrogen-bonding interactions with biological targets, whereas sulfonyl groups may favor π-π stacking with aromatic residues .

Thiazole Substitution Patterns :

  • The 4-methoxy-3-methylphenyl group on the thiazole ring introduces steric hindrance and electron-donating effects, which could modulate binding affinity compared to simpler analogs like 4-chlorophenyl () or unsubstituted thiazoles .

Spectral and Computational Insights

  • IR Spectroscopy :
    • The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound (vs. thiol tautomers in ) confirms sulfonyl group stability .
    • Expected ν(C=O) ~1680 cm⁻¹ (amide I band) aligns with butanamide analogs in .
  • NMR Predictions :
    • Thiazole protons: δ 7.5–8.0 ppm (cf. ).
    • Benzylsulfonyl methylene: δ 4.0–4.5 ppm (²J coupling with adjacent sulfonyl group) .

Biological Activity

The compound 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 302.38 g/mol. The compound features a thiazole ring, which is crucial for its biological activity, and a benzylsulfonyl group that enhances its solubility and bioavailability.

Research indicates that compounds similar to This compound exert their anticancer effects primarily through:

  • Inhibition of Tubulin Polymerization : These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : The compounds have been shown to activate apoptotic pathways in cancer cells, further contributing to their anticancer effects .

Biological Activity Studies

Several studies have evaluated the biological activity of related thiazole derivatives, providing insights into the potential efficacy of This compound :

In Vitro Studies

A study on structurally related compounds demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values ranged from 0.124 μM to 3.81 μM, indicating potent activity .

In Vivo Studies

In vivo efficacy was assessed using xenograft models for human prostate (PC-3) and melanoma (A375) cancers. Treatment with related SMART compounds resulted in tumor growth inhibition rates (T/C values) ranging from 4% to 30% without noticeable neurotoxicity at therapeutic doses .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various structural modifications:

  • Substituent Variations : Modifications at the 4-position of the aryl ring significantly affect potency. For instance, substituents that enhance hydrophobic interactions tend to increase binding affinity to tubulin .
  • Linker Modifications : Changing the amide linker to other functional groups can either enhance or diminish anticancer activity depending on steric and electronic properties .

Data Summary Table

Compound NameIC50 (μM)Cancer TypeMechanism of Action
SMART-H0.4MelanomaTubulin polymerization inhibition
SMART-F1.6Prostate CancerApoptosis induction
SMART-OH3.9Various Cell LinesCell cycle arrest (G2/M phase)

Case Studies

  • SMART Compounds : A series of studies on SMART compounds showed that modifications could lead to improved efficacy against multidrug-resistant (MDR) cancer cell lines, highlighting the importance of structural optimization in drug design .
  • Clinical Relevance : The promising results from preclinical studies indicate potential pathways for clinical trials, focusing on the compound's ability to overcome resistance mechanisms in cancer treatment.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for preparing 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide? The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to form the thiazole core .

Sulfonylation : Introduction of the benzylsulfonyl group via sulfonylation reactions, often using benzylsulfonyl chloride under basic conditions .

Amide Coupling : Reaction of the sulfonylated intermediate with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction monitoring via TLC and NMR .

Advanced: Q. Q2. How can reaction yields be optimized for the sulfonylation step? Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
  • Stoichiometric Ratios : Using 1.2 equivalents of benzylsulfonyl chloride to ensure complete conversion .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Structural Characterization

Basic: Q. Q3. What spectroscopic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify protons and carbons in the thiazole, sulfonyl, and benzamide moieties. Aromatic protons typically appear at δ 6.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C22_{22}H23_{23}N2_2O4_4S2_2) .

Advanced: Q. Q4. How can conflicting NMR data (e.g., overlapping peaks) be resolved?

  • 2D NMR Techniques : HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) differentiate adjacent and long-range couplings .
  • Deuterated Solvents : Using DMSO-d6_6 instead of CDCl3_3 may resolve aromatic proton splitting .

Biological Activity Profiling

Basic: Q. Q5. What preliminary assays are used to evaluate this compound’s bioactivity?

  • Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) via spectrophotometric assays, given structural similarity to sulfonamide inhibitors .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced: Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy on the phenyl ring) and compare IC50_{50} values .
  • Molecular Docking : Simulate interactions with DHPS (PDB ID: 1AJ0) to identify critical binding residues .

Data Contradiction and Reproducibility

Advanced: Q. Q7. How to address discrepancies in reported biological activities across studies?

  • Standardized Protocols : Use identical cell lines (ATCC-verified) and assay conditions (e.g., 48-hour incubation) .
  • Batch Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities may skew results .

Environmental and Stability Studies

Advanced: Q. Q8. What methodologies assess the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .

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